tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methoxy group attached to a cyclohexane ring
Preparation Methods
The synthesis of tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of functional groups: The amino and methoxy groups are introduced through substitution reactions. For example, the amino group can be introduced via reductive amination, while the methoxy group can be added through methylation.
Protection and deprotection steps: The tert-butyl group is often used as a protecting group for the carboxylate during the synthesis and is removed in the final step to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Chemical Reactions Analysis
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate: This compound has a similar structure but with an ethyl group instead of a methoxy group.
tert-Butyl (3S,4S)-3-amino-4-(4-hydroxyphenyl)-1-piperidinecarboxylate: This compound features a hydroxyphenyl group, providing different chemical and biological properties.
Biological Activity
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H21N2O3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1312812-78-4
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as an agonist at certain neurotransmitter receptors, influencing various physiological processes.
Pharmacological Activity
1. Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been observed to reduce pain responses through modulation of the central nervous system pathways involved in pain perception.
2. Neuroprotective Properties
Studies have demonstrated that this compound may provide neuroprotection against oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
3. Anti-inflammatory Activity
The compound has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Activity | Observation | Reference |
---|---|---|
Antinociceptive | Significant pain reduction in models | |
Neuroprotective | Reduced neuronal death in vitro | |
Anti-inflammatory | Decreased levels of TNF-alpha |
Case Study: Antinociceptive Effects
In a study conducted on rodents, this compound was administered at varying doses. Results showed a dose-dependent reduction in pain response during the hot plate test, indicating its potential as an analgesic agent.
Case Study: Neuroprotection
A cell culture study evaluated the neuroprotective effects of this compound against glutamate-induced toxicity. The results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to control groups.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h8-10H,5-7,13H2,1-4H3/t8?,9-,10-/m0/s1 |
InChI Key |
PEEDPXVJJUHUCU-AGROOBSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CC[C@@H]([C@H](C1)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C(C1)OC)N |
Origin of Product |
United States |
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